

AS2553627: A Technical Guide to its Application in Immunological Research

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Compound of Interest

Compound Name: AS2553627

Cat. No.: B605612

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Introduction

AS2553627, also identified as AS-604850, is a potent and selective ATP-competitive inhibitor of phosphoinositide 3-kinase gamma (PI3Ky).^[1] PI3Ky is a lipid kinase predominantly expressed in leukocytes and plays a critical role in the signaling pathways that govern immune cell migration, activation, and inflammatory responses.^{[2][3]} Its central role in inflammation has positioned PI3Ky as a significant therapeutic target for a range of autoimmune and inflammatory disorders. This technical guide provides an in-depth overview of **AS2553627**, its mechanism of action, quantitative data, and detailed experimental protocols for its application in immunological research.

Mechanism of Action

AS2553627 exerts its effects by selectively inhibiting the catalytic activity of the p110 γ subunit of PI3Ky. PI3Ky is a key downstream effector of G-protein coupled receptors (GPCRs) which are activated by chemokines, small chemoattractant peptides that direct leukocyte trafficking.^[2] Upon chemokine binding to its receptor, the dissociated G $\beta\gamma$ subunits of the G-protein directly activate PI3Ky. This leads to the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3) at the cell membrane. PIP3 acts as a second messenger, recruiting and activating downstream signaling proteins containing pleckstrin homology (PH) domains, such as Akt (also known as Protein Kinase B) and phosphoinositide-dependent kinase 1 (PDK1). This signaling cascade is crucial for

cytoskeletal rearrangements and the establishment of cellular polarity required for directed cell movement (chemotaxis). By inhibiting PI3K γ , **AS2553627** effectively blocks this signaling pathway, thereby impairing the migratory capacity of immune cells to sites of inflammation.

Data Presentation

The following tables summarize the quantitative data for **AS2553627** (AS-604850) based on in vitro and in vivo studies.

Table 1: In Vitro Inhibitory Activity of **AS2553627** (AS-604850)

Target	IC50	Ki	Selectivity
PI3K γ	0.25 μ M	0.18 μ M	>80-fold vs. PI3K δ/β , 18-fold vs. PI3K α
PI3K α	4.5 μ M	-	-
PI3K β	>20 μ M	-	-
PI3K δ	>20 μ M	-	-
C5a-mediated PKB phosphorylation (RAW264.7 macrophages)	10 μ M	-	-
MCP-1-mediated chemotaxis (Pik3cg+/+ monocytes)	21 μ M	-	-

Table 2: In Vivo Efficacy of **AS2553627** (AS-604850)

Model	Endpoint	ED50
RANTES-induced peritoneal neutrophil recruitment (mice)	Reduction in neutrophil recruitment	42.4 mg/kg (oral)
Thioglycollate-induced peritonitis (mice)	Reduction in neutrophil recruitment	~31% reduction at 10 mg/kg (oral)

Experimental Protocols

In Vivo Model: Experimental Autoimmune Encephalomyelitis (EAE)

EAE is a widely used animal model for human multiple sclerosis, characterized by inflammatory demyelination in the central nervous system (CNS). This protocol details the induction of EAE in mice and the administration of **AS2553627** to assess its therapeutic potential.

Materials:

- Myelin Oligodendrocyte Glycoprotein peptide 35-55 (MOG35-55)
- Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra
- Pertussis toxin (PTX)
- **AS2553627** (AS-604850)
- Vehicle (e.g., DMSO)
- Female C57BL/6 mice (8-12 weeks old)
- Sterile saline or PBS

Procedure:

- EAE Induction:

1. On day 0, immunize mice subcutaneously at two sites on the flank with an emulsion containing 200 µg of MOG35-55 in CFA.
 2. On day 0 and day 2, administer 200 ng of PTX intraperitoneally.
- Clinical Scoring:
 1. Monitor mice daily for clinical signs of EAE starting from day 7 post-immunization.
 2. Score the clinical severity on a scale of 0-5:
 - 0: No clinical signs
 - 1: Limp tail
 - 2: Hind limb weakness
 - 3: Complete hind limb paralysis
 - 4: Hind limb and forelimb paralysis
 - 5: Moribund or dead
 - **AS2553627** Administration:
 1. Prepare a stock solution of **AS2553627** in a suitable vehicle.
 2. Begin treatment one day after the onset of clinical symptoms (therapeutic regimen).
 3. Administer **AS2553627** (e.g., 7.5 mg/kg/day) or vehicle control subcutaneously or orally for a specified duration (e.g., 14 consecutive days).[2]
 - Assessment of Efficacy:
 1. Continue daily clinical scoring to evaluate the effect of the treatment on disease progression.
 2. At the end of the experiment, perfuse the mice and collect spinal cords and brains for histological analysis to assess immune cell infiltration and demyelination.

In Vitro Assay: Leukocyte Chemotaxis

This assay evaluates the ability of **AS2553627** to inhibit the directed migration of immune cells towards a chemoattractant.

Materials:

- Leukocytes (e.g., isolated primary human monocytes or a murine macrophage cell line like RAW264.7)
- Chemoattractant (e.g., Monocyte Chemoattractant Protein-1 (MCP-1) or C5a)
- **AS2553627** (AS-604850)
- Chemotaxis chamber (e.g., Boyden chamber with polycarbonate membrane)
- Cell culture medium
- Staining solution (e.g., DAPI)

Procedure:

- Cell Preparation:
 1. Culture and harvest leukocytes.
 2. Resuspend cells in serum-free medium.
- Assay Setup:
 1. Add the chemoattractant to the lower wells of the chemotaxis chamber.
 2. Add the leukocyte suspension, pre-incubated with various concentrations of **AS2553627** or vehicle control, to the upper chamber (insert).
- Incubation:
 1. Incubate the chamber at 37°C in a humidified atmosphere for a period sufficient for cell migration (e.g., 90 minutes).

- Quantification of Migration:

1. After incubation, remove the insert.
2. Fix and stain the cells that have migrated to the lower side of the membrane.
3. Count the number of migrated cells in several high-power fields using a microscope.

In Vitro Assay: Cytokine Production

This protocol assesses the effect of **AS2553627** on the production of cytokines by immune cells following stimulation.

Materials:

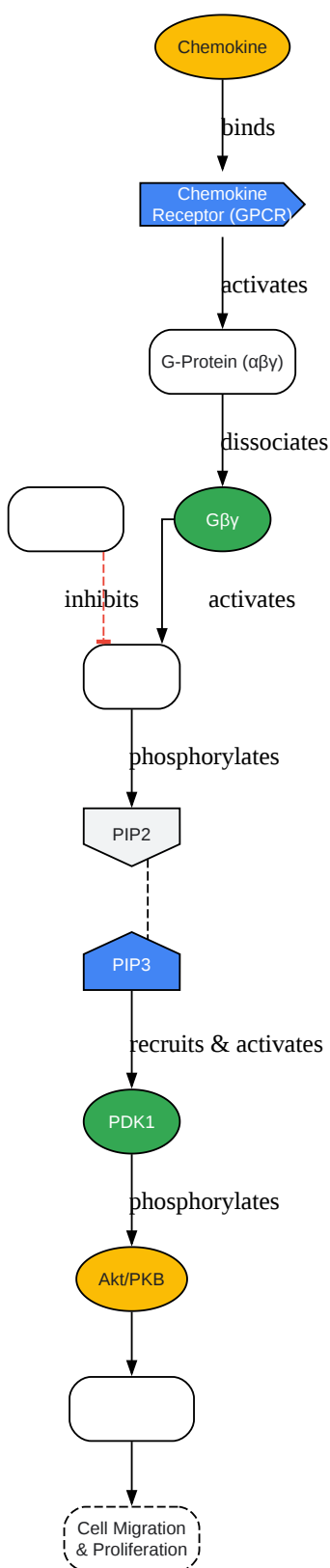
- Immune cells (e.g., peripheral blood mononuclear cells (PBMCs) or a specific immune cell line)
- Stimulant (e.g., Lipopolysaccharide (LPS) for macrophages, or anti-CD3/CD28 antibodies for T cells)
- **AS2553627** (AS-604850)
- Cell culture medium
- ELISA kit for the cytokine of interest (e.g., TNF- α , IL-6)

Procedure:

- Cell Culture and Treatment:
 1. Plate the immune cells in a multi-well plate.
 2. Pre-treat the cells with various concentrations of **AS2553627** or vehicle control for a specified time (e.g., 1 hour).
- Stimulation:
 1. Add the appropriate stimulant to the wells to induce cytokine production.

- Incubation:
 1. Incubate the plate at 37°C for a suitable duration for cytokine secretion (e.g., 24 hours).
- Cytokine Measurement:
 1. Collect the cell culture supernatants.
 2. Measure the concentration of the secreted cytokine using a specific ELISA kit according to the manufacturer's instructions.

Mandatory Visualization



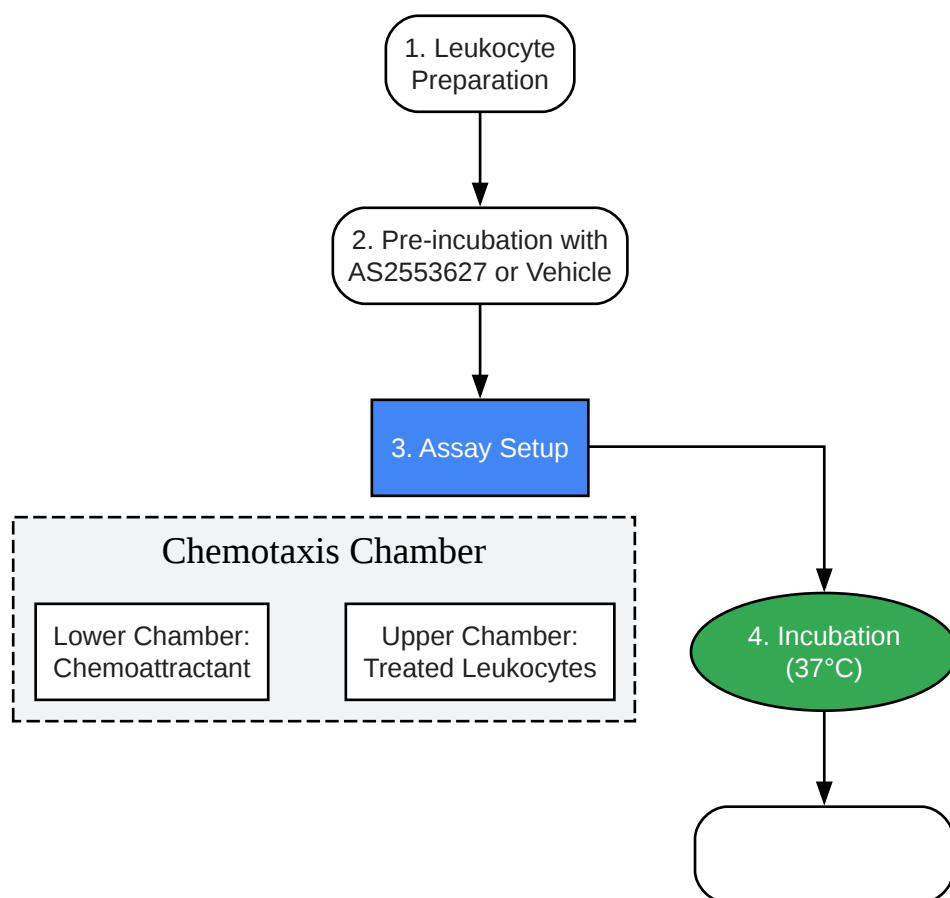
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Caption: PI3Ky Signaling Pathway and Inhibition by **AS2553627**.



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Caption: Experimental Workflow for EAE Induction and Treatment.



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Caption: Workflow for an In Vitro Leukocyte Chemotaxis Assay.

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